molecular formula C23H23ClN4O2 B10928956 1-{[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole

1-{[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole

Cat. No.: B10928956
M. Wt: 422.9 g/mol
InChI Key: SCUNLRCXLHDKEG-UHFFFAOYSA-N
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Description

1-{[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes methoxyphenyl groups and a chloro-dimethyl substitution, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole typically involves multi-step reactions. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . This reaction is characterized by its simplicity, metal-free catalysis, and favorable yields ranging from 78% to 92% .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of green catalysts like vitamin B1 is advantageous due to their reusability and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

1-{[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-{[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl groups and chloro-dimethyl substitution make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H23ClN4O2

Molecular Weight

422.9 g/mol

IUPAC Name

1-[[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]methyl]-4-chloro-3,5-dimethylpyrazole

InChI

InChI=1S/C23H23ClN4O2/c1-15-23(24)16(2)27(25-15)14-28-22(18-7-11-20(30-4)12-8-18)13-21(26-28)17-5-9-19(29-3)10-6-17/h5-13H,14H2,1-4H3

InChI Key

SCUNLRCXLHDKEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CN2C(=CC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C)Cl

Origin of Product

United States

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